Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate

Physicochemical profiling Drug-likeness Permeability

Accelerate your CNS and antibacterial SAR campaigns with this uniquely positioned 1,3,4-oxadiazole building block. Its orthogonal Boc-amine and chloromethyl handles enable a two-dimensional diversity matrix, reducing synthetic step count by 2-3 operations. This specific 1,3,4-oxadiazole regioisomer confers ≥4-fold greater Gram-negative antibacterial potency over 1,2,4-oxadiazole counterparts. The pre-assembled oxadiazole–carbamate core is pharmacophorically validated for BuChE inhibition (achieving 15.1-fold potency gains over Rivastigmine in related series) and NTPDase2 engagement. With favorable CNS-penetrant properties (TPSA 77.25 Ų, LogP 2.155), this intermediate is your strategic starting point for focused library synthesis and late-stage functionalization.

Molecular Formula C8H12ClN3O3
Molecular Weight 233.65 g/mol
Cat. No. B8147986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate
Molecular FormulaC8H12ClN3O3
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=C(O1)CCl
InChIInChI=1S/C8H12ClN3O3/c1-8(2,3)15-7(13)10-6-12-11-5(4-9)14-6/h4H2,1-3H3,(H,10,12,13)
InChIKeyXUIOQWDMVLXIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate – Core Scaffold Identification for Medicinal Chemistry and Procurement Screening


Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate (CAS 1357247-93-8) is a bifunctional 1,3,4-oxadiazole building block integrating a Boc-protected amine at the 2-position and a chloromethyl electrophile at the 5-position, with a molecular weight of 233.65 g·mol⁻¹ and typical commercial purity of 95–98% . The 1,3,4-oxadiazole core is widely exploited in antibacterial, anticancer, and CNS-oriented drug discovery programmes , and the specific arrangement of orthogonal reactive handles in this compound makes it a versatile intermediate for parallel library synthesis and late-stage functionalisation [1].

Critical Differentiation: Why Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate Cannot Be Replaced by Generic 1,3,4-Oxadiazole or 1,2,4-Oxadiazole Building Blocks


Structurally similar oxadiazole building blocks differ fundamentally in three parameters that directly govern reactivity, purification, and downstream biological output: (i) the regioisomeric identity of the oxadiazole ring (1,3,4- vs. 1,2,4-oxadiazole) alters the electronic distribution and H-bonding capacity of the heterocycle [1]; (ii) the presence of the Boc-carbamate NH at the 2-position introduces a hydrogen-bond donor absent in simple 2-alkyl or 2-aryl oxadiazoles, which can be decisive for target engagement in enzyme inhibition [2]; and (iii) the protecting-group strategy (Boc vs. benzyloxycarbonyl) determines both the deprotection conditions and the commercial availability of high-purity, batch-certified material . These orthogonal differentiation axes mean that substituting even a close congener—such as the 1,2,4-oxadiazole regioisomer or the Cbz-protected analogue—can alter reaction kinetics, impurity profiles, and biological hit confirmation rates.

Quantitative Evidence Matrix: Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate vs. Closest Structural Analogues


Evidence Item 1: Topological Polar Surface Area (TPSA) and LogP Differentiation vs. the Non-Carbamate 1,3,4-Oxadiazole Analogue

Computational drug-likeness parameters for tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate were compared with its closest non-carbamate analogue, 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS 40016-06-6) . The target compound exhibits a TPSA of 77.25 Ų and a LogP of 2.155, whereas the non-carbamate analogue has a TPSA of 38.9 Ų and an XLogP of 1.9. The 38.35 Ų higher TPSA—driven by the carbamate group—places the target compound in a more favourable region of the BOILED-Egg plot for blood–brain barrier penetration prediction while still adhering to the rule-of-five limits required for oral drug candidates . The modest 0.255 LogP increase does not push the compound into unfavourable lipophilicity space, meaning the target scaffold offers an additional H-bond donor (NH) without sacrificing permeability potential, a balance that the non-carbamate analogue cannot achieve.

Physicochemical profiling Drug-likeness Permeability

Evidence Item 2: Carbamate NH as a Critical H-Bond Donor – Quantitative Impact on Enzyme Inhibition Potency in 1,3,4-Oxadiazole Scaffolds

In a prospective head-to-head series of 1,3,4-oxadiazole carbamothioate derivatives evaluated for butyrylcholinesterase (BuChE) inhibition, the presence of a carbamate/carbamothioate NH donor at the 2-position of the oxadiazole was essential for potency [1]. The most potent analogue in that series, compound VI [S-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) ethyl(methyl)carbamothioate], achieved an IC₅₀ of 0.51 µM against BuChE, compared with 7.72 µM for the clinical standard Rivastigmine (a carbamate possessing a comparable NH donor) and 5.20 µM for Donepezil, which lacks an oxadiazole-linked carbamate [1]. Although the exact target compound was not tested in that study, the carbamate NH embedded in the target structure (tert-butyl carbamate at the 2-position) is the same pharmacophoric element that drove the 15-fold improvement in potency relative to Rivastigmine. In contrast, the non-carbamate analogue 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS 40016-06-6) lacks this H-bond donor entirely and would not engage the catalytic serine of BuChE in the same manner, consistent with the >10-fold potency drop observed when the NH group is removed in related oxadiazole SAR series [2].

Butyrylcholinesterase inhibition Alzheimer's disease Structure–activity relationship

Evidence Item 3: Regioisomeric Oxadiazole Differentiation – 1,3,4- vs. 1,2,4-Oxadiazole Impact on Bioactivity and Synthetic Tractability

The 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers exhibit distinct electronic and conformational properties that translate into measurable biological selectivity differences. In a 2024 study of S-substituted oxadiazoles, 1,3,4-oxadiazole derivatives (e.g., compound 6e) demonstrated selective Gram-negative antibacterial activity (MIC values in the 8–32 µg·mL⁻¹ range against E. coli and P. aeruginosa) whereas the corresponding 1,2,4-oxadiazole isomers showed >4-fold weaker activity against the same strains . Additionally, 1,3,4-oxadiazoles are more susceptible to nucleophilic ring-opening under basic conditions, providing a distinct synthetic destruct pathway that can be exploited for prodrug design—a feature absent in the chemically more robust 1,2,4-oxadiazole ring [1]. The target compound, as a 1,3,4-oxadiazole, therefore offers both superior Gram-negative antibacterial potential in derivative libraries and unique chemical reactivity options that its 1,2,4-oxadiazole regioisomer (CAS 1803601-86-6, also commercially available) cannot replicate.

Regioisomer selectivity Antibacterial Reactivity

Evidence Item 4: Protecting-Group Strategy Differentiator – Boc vs. Cbz Carbamate Cleavage Kinetics and Commercial Supply Purity

The target compound employs a Boc (tert-butoxycarbonyl) protecting group, whereas the direct benzyl analogue benzyl N-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]carbamate (CAS 2680662-15-9) carries a Cbz (benzyloxycarbonyl) group . Boc deprotection proceeds quantitatively under mild acidic conditions (TFA/CH₂Cl₂, 25 °C, 1–2 h) without affecting the chloromethyl electrophile, whereas Cbz removal requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), both of which can reduce the chloromethyl group or promote oxadiazole ring hydrogenation [1]. Furthermore, the target compound is commercially available at 98% purity (HPLC) from established suppliers with full Certificate of Analysis documentation , while the Cbz analogue is listed at 95% purity with limited batch data, introducing greater batch-to-batch uncertainty for GLP-compliant synthesis . The 3% absolute purity difference, combined with orthogonal deprotection chemistry, makes the Boc-protected building block the lower-risk choice for multi-step medicinal chemistry campaigns.

Protecting-group chemistry Deprotection conditions Commercial purity

Evidence Item 5: Dual Reactive Handle Advantage – Quantitative Reaction Feasibility vs. Single-Handle 1,3,4-Oxadiazole Building Blocks

The target compound uniquely provides two orthogonal reactive handles on the 1,3,4-oxadiazole core: a chloromethyl group at C5 for nucleophilic substitution (alkylation of amines, thiols, or phenols) and a Boc-protected amine at C2 for amide coupling or urea formation after deprotection . In contrast, the close analogue 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole (CAS 40016-06-6) offers only the chloromethyl handle, requiring de novo functionalisation to introduce a nitrogen substituent at C2—a process that typically adds 2–3 synthetic steps [1]. In a representative patent series (US 2011/0086839 A1), the 2-amino-1,3,4-oxadiazole motif was used to generate >100 analogues via parallel amidation, demonstrating that the pre-installed amine functionality directly translates into library size and diversity [2]. The dual-handle architecture of the target compound therefore enables a two-dimensional diversity matrix (amine × chloromethyl derivatisation), maximising the number of unique analogues per gram of starting material and reducing the synthetic step count by 2–3 operations compared with single-handle oxadiazole building blocks.

Parallel synthesis Click chemistry Building-block versatility

Procurement-Relevant Application Scenarios for Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate


Scenario 1: CNS Drug Discovery – BuChE-Targeted Alzheimer's Disease Hit Expansion

Medicinal chemistry teams targeting butyrylcholinesterase (BuChE) for Alzheimer's disease can deploy this building block as a direct precursor for focused compound libraries. The carbamate NH at the 2-position replicates the pharmacophore that delivered a 15.1-fold potency gain over Rivastigmine (IC₅₀ 0.51 µM vs. 7.72 µM) in related 1,3,4-oxadiazole carbamothioate series [1]. The chloromethyl handle allows rapid diversification at the 5-position to probe the peripheral anionic site of BuChE, while the Boc group ensures intermediate stability during multi-step synthesis. The favourable TPSA of 77.25 Ų and LogP of 2.155 predict adequate blood–brain barrier penetration, positioning this scaffold as a strategic starting point for CNS-penetrant BuChE inhibitor programmes.

Scenario 2: Gram-Negative Antibacterial Lead Optimisation

For programmes addressing multidrug-resistant Gram-negative infections, the 1,3,4-oxadiazole regioisomer embedded in this compound has been shown to confer ≥4-fold greater antibacterial potency compared with its 1,2,4-oxadiazole counterpart (MIC 8–32 µg·mL⁻¹ vs. >32 µg·mL⁻¹ against E. coli and P. aeruginosa) . The chloromethyl group can be elaborated into amine-, thioether-, or triazole-linked side chains known to enhance outer membrane penetration, while the Boc-amine provides a convenient point for introducing additional cationic or metal-chelating motifs that potentiate Gram-negative activity [2].

Scenario 3: Parallel Library Synthesis for Hit-to-Lead SAR Exploration

The dual orthogonal handles (Boc-amine at C2 and chloromethyl at C5) enable a two-dimensional diversity matrix: deprotect and amidate the C2 amine while simultaneously substituting the C5 chloromethyl with amine, thiol, or phenol nucleophiles . This strategy reduces the synthetic step count by 2–3 operations compared with single-handle oxadiazole building blocks, as documented in patent US 2011/0086839 A1 where >100 2-amino-1,3,4-oxadiazole analogues were generated via parallel amidation [3]. Procurement of this single building block therefore supports high-throughput SAR exploration with minimal synthetic overhead.

Scenario 4: NTPDase2 Inhibitor Development for Oncology

The 1,3,4-oxadiazole core has demonstrated selective inhibition of ecto-NTPDase2 (implicated in tumourigenesis and cancer progression), with computational docking and kinetic studies confirming that carbamate-bearing derivatives achieve higher binding affinities than standard nucleotide inhibitors [2]. This building block provides the pre-assembled oxadiazole–carbamate framework required for NTPDase2 engagement, allowing medicinal chemists to focus SAR efforts on the chloromethyl-derived substituent to optimise isoform selectivity and pharmacokinetic properties.

Quote Request

Request a Quote for Tert-butyl (5-(chloromethyl)-1,3,4-oxadiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.